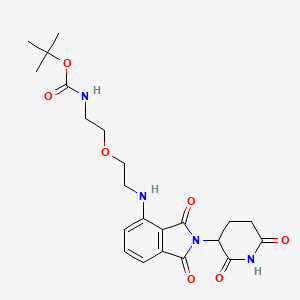
Thalidomide-4-NH-PEG1-NH-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-4-NH-PEG1-NH-Boc is a derivative of Thalidomide, modified with a polyethylene glycol (PEG) linker and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as a ligand for Cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. The Boc protecting group can be removed under acidic conditions, making this compound a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-4-NH-PEG1-NH-Boc involves several steps:
Thalidomide Modification: Thalidomide is first modified to introduce an amino group at the 4-position.
PEGylation: The amino group is then reacted with a PEG linker to form Thalidomide-4-NH-PEG1.
Boc Protection: Finally, the PEGylated Thalidomide is reacted with tert-butoxycarbonyl chloride to introduce the Boc protecting group, resulting in this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Thalidomide are modified and PEGylated.
Purification: The intermediate products are purified using techniques such as chromatography.
Final Modification: The Boc protecting group is introduced, and the final product is purified and characterized
Chemical Reactions Analysis
Types of Reactions
Thalidomide-4-NH-PEG1-NH-Boc undergoes several types of chemical reactions:
Deprotection: The Boc protecting group can be removed under acidic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Conjugation: The PEG linker allows for conjugation with other molecules, such as proteins or drugs
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, common acids such as trifluoroacetic acid are used.
Nucleophiles: For substitution reactions, various nucleophiles can be employed depending on the desired product
Major Products
Deprotected Thalidomide-PEG: Removal of the Boc group yields Thalidomide-4-NH-PEG1.
Conjugated Products: Conjugation with other molecules results in various functionalized derivatives
Scientific Research Applications
Thalidomide-4-NH-PEG1-NH-Boc has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of PROTACs, which are used to target and degrade specific proteins.
Biology: Employed in studies involving protein degradation and ubiquitin-proteasome pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer.
Industry: Utilized in the production of specialized reagents and tools for biochemical research .
Mechanism of Action
Thalidomide-4-NH-PEG1-NH-Boc acts by recruiting Cereblon, a component of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent degradation of target proteins. The PEG linker and Boc group enhance the compound’s solubility and stability, making it an effective intermediate in PROTAC synthesis .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, used for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced efficacy and reduced side effects.
Pomalidomide: Another Thalidomide derivative with potent anti-cancer activity
Uniqueness
Thalidomide-4-NH-PEG1-NH-Boc is unique due to its PEG linker and Boc protecting group, which provide enhanced solubility and stability. These modifications make it particularly useful in the synthesis of PROTACs, setting it apart from other Thalidomide derivatives .
Properties
Molecular Formula |
C22H28N4O7 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H28N4O7/c1-22(2,3)33-21(31)24-10-12-32-11-9-23-14-6-4-5-13-17(14)20(30)26(19(13)29)15-7-8-16(27)25-18(15)28/h4-6,15,23H,7-12H2,1-3H3,(H,24,31)(H,25,27,28) |
InChI Key |
DGINBGUHHXNCBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)
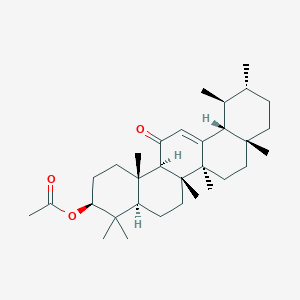
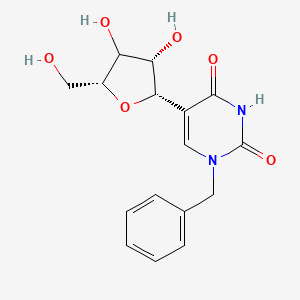

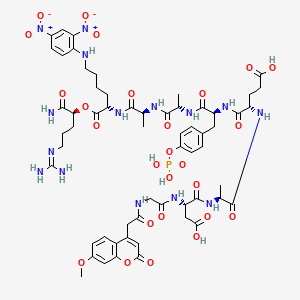
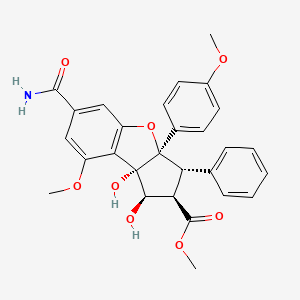


![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
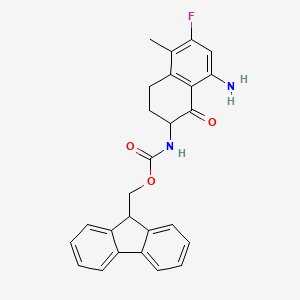
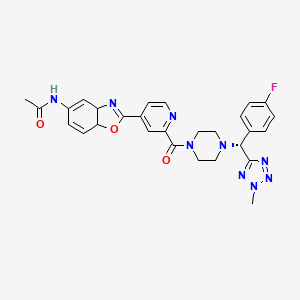
![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
